molecular formula C8H3Cl2NO2 B6326512 3-Cyano-2,4-dichlorobenzoic acid CAS No. 1807162-56-6

3-Cyano-2,4-dichlorobenzoic acid

Cat. No.: B6326512
CAS No.: 1807162-56-6
M. Wt: 216.02 g/mol
InChI Key: MHXAKISAXHNZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-2,4-dichlorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of cyano and dichloro functional groups attached to the benzene ring. This compound has a molecular formula of C8H3Cl2NO2 and a molecular weight of 216.02 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 2,4-dichlorobenzoic acid followed by reduction and subsequent cyanation

Industrial Production Methods

In industrial settings, the production of 3-Cyano-2,4-dichlorobenzoic acid may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 3-Cyano-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and dichloro groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2,4-dichlorobenzoic acid is unique due to the presence of both cyano and dichloro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,4-dichloro-3-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXAKISAXHNZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of lithium di-isopropylamide (2M in heptane, 25 ml) was added to a solution of 2,6-dichlorobenzonitrile (8.6 g) in THF while maintaining the temperature below -70° C. The mixture was stirred for 1.5 hours then poured onto solid carbon dioxide. It was stirred for 1 hour then diluted with ether. Water was added and the mixture was acidified to pH1. It was extracted with ether, washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness to give 3-cyano-2,4-dichlorobenzoic acid (9.4 g) as a white solid mp 230°-232° C.
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